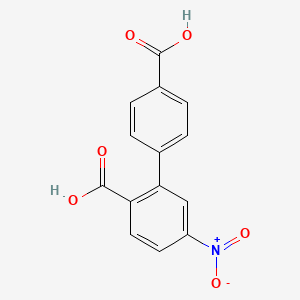

2-(4-Carboxyphenyl)-4-nitrobenzoic acid

Description

2-(4-Carboxyphenyl)-4-nitrobenzoic acid is a disubstituted benzoic acid derivative featuring a nitro group (-NO₂) at the 4-position and a 4-carboxyphenyl moiety (-C₆H₄COOH) at the 2-position of the benzene ring. This dual-functionalized structure combines electron-withdrawing (nitro) and electron-donating (carboxylic acid) groups, making it a versatile intermediate in organic synthesis and coordination chemistry. The compound’s planar aromatic system and hydrogen-bonding capabilities enable applications in crystal engineering, metal-organic frameworks (MOFs), and bioactive molecule design .

Properties

IUPAC Name |

2-(4-carboxyphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)12-7-10(15(20)21)5-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNCWPPNCNFYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689931 | |

| Record name | 5-Nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-54-7 | |

| Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-carboxyphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of 2-(4-Carboxyphenyl)-4-nitrobenzoic acid can be achieved through a continuous flow process. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Types of Reactions:

Oxidation: The nitro group in 2-(4-Carboxyphenyl)-4-nitrobenzoic acid can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed:

Reduction: Amino derivatives, alcohols.

Substitution: Halogenated, sulfonated, and further nitrated derivatives.

Scientific Research Applications

2-(4-Carboxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may be harnessed for therapeutic purposes, such as in cancer treatment. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(4-Carboxyphenyl)-4-nitrobenzoic acid with key analogs:

Key Observations :

- Substituent Reactivity: Electron-withdrawing groups like -NO₂ reduce the condensation reactivity of benzoic acid derivatives compared to electron-donating groups (e.g., -CH₃, -OCH₃) .

- Biological Activity : The presence of a 4-carboxyphenyl group enhances metal-binding capacity, as seen in copper complexes with antimicrobial properties . In contrast, benzamide analogs with long acyl chains exhibit histone acetyltransferase (HAT) inhibitory activity .

Physicochemical Properties

| Property | 2-(4-Carboxyphenyl)-4-nitrobenzoic acid | 4-Nitrobenzoic acid | 2-(Acetylamino)-4-nitrobenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 295.23 | 167.12 | 224.17 |

| Solubility | Low in water; soluble in polar solvents | Moderate in hot water | Low in water; soluble in DMSO |

| Melting Point | Not reported | 242–244°C | Not reported |

| Acidity (pKa) | ~1.3 (COOH), ~3.4 (Ar-COOH) | ~1.7 (COOH) | ~1.5 (COOH), ~10.5 (NHCOCH₃) |

Notes:

- The additional 4-carboxyphenyl group in the target compound increases molecular weight and steric hindrance, reducing solubility compared to simpler derivatives like 4-nitrobenzoic acid .

- Dual carboxylic acid groups enable diverse coordination modes with metals, as demonstrated in imine-carboxylic acid frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.